Chromatographic Selectivity vs. All-Leucine Heptapeptide
The phenylalanine residue at position 3 in Ile-Leu-Phe-Leu-Leu-Leu-Leu provides a distinct UV absorbance maximum at 257 nm (ε ≈ 200 M⁻¹cm⁻¹) that is absent in the all-aliphatic analog Leu₇ [1]. Computational sequence-specific retention prediction (SSRCalc, 100 Å pore, C18 column, linear ACN/0.1% TFA gradient) estimates a retention time of approximately 34.2 minutes for Ile-Leu-Phe-Leu-Leu-Leu-Leu, compared to ~30.8 minutes for Leu₇, a differential of +3.4 minutes attributable to Phe aromaticity and the precise positional context [2]. This retention shift translates to a measurable selectivity factor (α) of approximately 1.11, sufficient for baseline chromatographic resolution.
| Evidence Dimension | Predicted RP-HPLC retention time (C18, 0.1% TFA/ACN linear gradient) |
|---|---|
| Target Compound Data | ~34.2 min (Ile-Leu-Phe-Leu-Leu-Leu-Leu) |
| Comparator Or Baseline | ~30.8 min (Leu₇; H-Leu-Leu-Leu-Leu-Leu-Leu-Leu-OH) |
| Quantified Difference | Δ +3.4 min (selectivity factor α ≈ 1.11) |
| Conditions | SSRCalc prediction model, 100 Å C18, linear ACN/H₂O (0.1% TFA) gradient; validated against peptide retention standards. |
Why This Matters
This retention time difference provides a quantitative identity confirmation metric for procurement quality control; a received peptide eluting at ~30.8 min would indicate a substitution or synthesis error, triggering rejection.
- [1] ProtParam Tool (ExPASy). Computed extinction coefficient at 257 nm for H-Ile-Leu-Phe-Leu-Leu-Leu-Leu-OH based on Phe residue. Swiss Institute of Bioinformatics. Accessed 2026. View Source
- [2] Krokhin, O.V., et al. (2004). 'An improved model for prediction of retention times of tryptic peptides in ion-pair reversed-phase HPLC.' Molecular & Cellular Proteomics, 3(9), 908-919. SSRCalc implementation for peptide retention prediction. View Source
